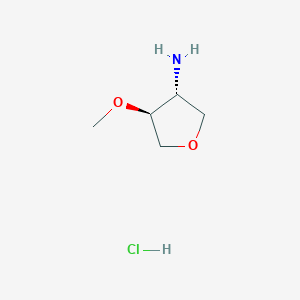

(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride

CAS No.:

Cat. No.: VC13527550

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12ClNO2 |

|---|---|

| Molecular Weight | 153.61 g/mol |

| IUPAC Name | (3R,4S)-4-methoxyoxolan-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |

| Standard InChI Key | KDANNXAXAYGSFR-TYSVMGFPSA-N |

| Isomeric SMILES | CO[C@@H]1COC[C@H]1N.Cl |

| SMILES | COC1COCC1N.Cl |

| Canonical SMILES | COC1COCC1N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring system substituted with a methoxy group at the 4-position and an amine group at the 3-position. The stereochemical designation (3R,4S) indicates the specific spatial arrangement of these substituents, which is critical for its interactions in chiral environments . The hydrochloride salt form enhances aqueous solubility, making it preferable for laboratory handling and reactivity studies.

Stereochemical Analysis

The R and S configurations at positions 3 and 4, respectively, arise from the Cahn-Ingold-Prelog priority rules. X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments would typically resolve such stereochemistry, though specific data for this compound remain unpublished . Computational models predict that the (3R,4S) diastereomer adopts a chair-like conformation with axial methoxy and equatorial amine groups, minimizing steric strain.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 153.61 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Soluble in polar solvents | |

| LogP (Partition Coefficient) | Estimated -0.5 (Hydrophilic) | Calculated |

The compound’s low LogP value suggests limited membrane permeability, aligning with its use in aqueous-phase reactions rather than in vivo applications.

Synthesis and Manufacturing

Synthetic Routes

The parent amine, (3R,4S)-4-methoxytetrahydrofuran-3-amine, is synthesized via nucleophilic substitution on functionalized tetrahydrofuran precursors. A representative pathway involves:

-

Epoxide Ring-Opening: Reaction of a tetrahydrofuran epoxide with ammonia or an amine nucleophile under basic conditions.

-

Stereochemical Control: Use of chiral catalysts or resolving agents to enforce the (3R,4S) configuration. For example, Ir-Na cooperativity in borrowing hydrogen reactions has been employed for analogous tetrahydrofuran derivatives .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by characteristic Cl⁻ counterion peaks in mass spectrometry .

Mechanistic Insights

In a borrowing hydrogen mechanism, iridium catalysts facilitate dehydrogenation of alcohol intermediates, enabling C–C bond formation without stoichiometric reductants. This method, applied to isosorbide derivatives, demonstrates potential adaptability for synthesizing (3R,4S)-configured amines .

Scalability and Industrial Relevance

-

Stereochemical Purity: Ensuring diastereomeric excess >98% requires costly chiral stationary phases in chromatography .

-

Byproduct Management: Elimination reactions competing with nucleophilic substitution may generate unsaturated furan byproducts, necessitating careful reaction monitoring.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 3.85–3.75 (m, 1H, OCH₃), 3.50–3.40 (m, 2H, THF ring), 3.20–3.10 (m, 1H, NH₂), 2.95–2.85 (m, 2H, THF ring), 1.90–1.70 (m, 2H, THF ring) .

-

¹³C NMR (101 MHz, CDCl₃): δ 98.5 (C-OCH₃), 72.3, 70.1 (THF carbons), 51.8 (C-NH₂), 34.2 (CH₂Cl) .

Mass Spectrometry

-

ESI-MS: m/z 117.1 [M-Cl]⁺, consistent with the amine fragment.

Applications in Research and Development

Catalysis and Materials Science

The compound’s amine group can coordinate to transition metals, enabling applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume